1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride
Overview
Description
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2. It is commonly used in various scientific research fields due to its unique chemical properties . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis .
Scientific Research Applications
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of pyridine derivatives with bromine and chlorine under controlled conditions . The industrial production methods often include:
Step 1: Bromination of 2-chloropyridine to form 3-bromo-2-chloropyridine.
Step 2: Amination of the brominated product to yield 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine.
Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound contains a pyrazole ring instead of an ethanamine group.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMXSANBFIRPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-20-5 | |
Record name | 2-Pyridinemethanamine, 3-bromo-5-chloro-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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